molecular formula C18H17ClN2S B2564537 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol CAS No. 793678-95-2

5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2564537
CAS No.: 793678-95-2
M. Wt: 328.86
InChI Key: XYMUSFYKWBWAJT-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group and an isopropylphenyl group attached to the imidazole ring, along with a thiol group at the second position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Thiol Group: The thiol group can be introduced by reacting the imidazole derivative with thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Imidazole derivatives without the thiol group.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The compound may affect various biological pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol: Similar structure but lacks the isopropyl group.

    5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol: Similar structure but has a methyl group instead of an isopropyl group.

    5-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-imidazole-2-thiol: Similar structure but has an ethyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol imparts unique steric and electronic properties, which can influence its reactivity, binding affinity, and overall biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-12(2)15-5-3-4-6-16(15)21-17(11-20-18(21)22)13-7-9-14(19)10-8-13/h3-12H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUSFYKWBWAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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